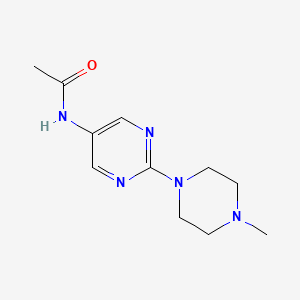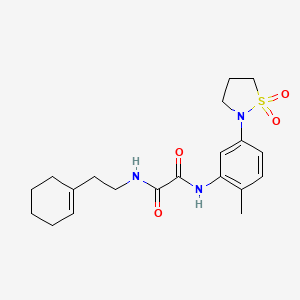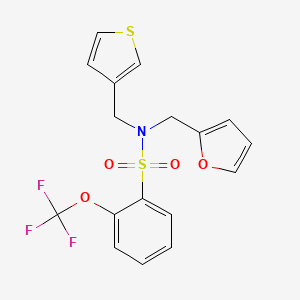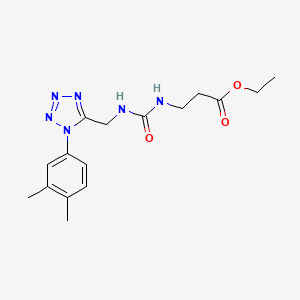
5-Chloro-2-methoxybenzenethiol
Vue d'ensemble
Description
5-Chloro-2-methoxybenzenethiol (CMBT) is a chemical compound that belongs to the class of thiol derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Pharmacological Compound Synthesis
- Synthesis of Anticonvulsant Agents : Research on the design and synthesis of novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlighted the utility of chloro and methoxy functional groups in enhancing anticonvulsant activity. These compounds exhibit significant pharmacological effects without impairing learning and memory, suggesting their potential in developing new therapeutic agents (Faizi et al., 2017).
Organic Chemistry and Material Science
- Solid Phase Synthesis of Benzothiazolyl Compounds : The solid phase synthesis technique using 2-aminobenzenethiol as a precursor demonstrates the strategic incorporation of chloro and methoxy groups for synthesizing benzothiazoles. This approach is pivotal for generating compounds with potential applications in material science and organic electronics (Mourtas et al., 2001).
Environmental Chemistry
- Understanding Chlorination Processes : Studies on the reactivity of free chlorine with aromatic ethers, including methoxybenzenes, provide insights into the mechanisms of disinfection byproduct formation. This knowledge is crucial for improving water treatment processes and minimizing harmful byproduct formation (Sivey et al., 2012).
Covalent Organic Frameworks
- Development of Porous Materials : Research on covalent organic frameworks (COFs) utilizing hydrazone linkages indicates the potential of incorporating methoxy and chloro groups into the building blocks of COFs. These materials exhibit remarkable chemical and thermal stability, highlighting their applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
Mécanisme D'action
Target of Action
Related compounds such as indole derivatives have been studied extensively for their role in cell biology and their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
Mode of Action
It is known that related compounds interact with their targets and cause changes at the molecular level . For instance, a compound named MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of a similar compound to form an intermediate during its catabolism .
Biochemical Pathways
Strain CNP-8 via partial reductive pathways .
Pharmacokinetics
It is known that the compound is solid in form .
Result of Action
Related compounds have been shown to have cytotoxic and mutagenic effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
5-chloro-2-methoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXBGVXIHSTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
768-13-8 | |
| Record name | 5-chloro-2-methoxybenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2881277.png)

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2881283.png)
![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881295.png)
![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881297.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2881298.png)
